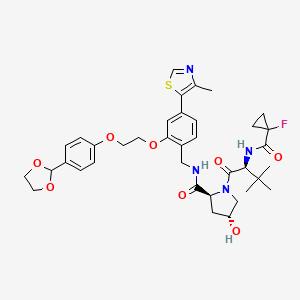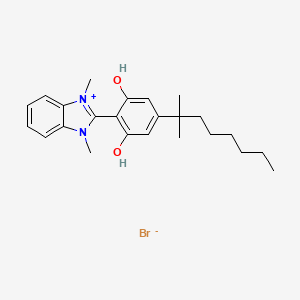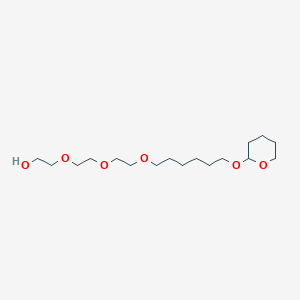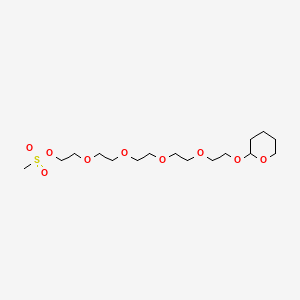![molecular formula C27H44O2 B11931203 (1S,3E)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B11931203.png)
(1S,3E)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcifediol is synthesized in the liver through the hydroxylation of cholecalciferol (vitamin D3) at the 25-position. This enzymatic reaction is primarily catalyzed by the enzyme vitamin D 25-hydroxylase (CYP2R1), present in microsomes . Other enzymes, such as mitochondrial CYP27A1, can also contribute to this process .
Industrial Production Methods: Industrial production of calcifediol involves the extraction and purification of cholecalciferol from natural sources, followed by its hydroxylation using specific enzymes under controlled conditions. The product is then purified to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Calcifediol undergoes hydroxylation in the kidney by the enzyme 25-hydroxyvitamin D3-1-alpha-hydroxylase to form calcitriol (1,25-dihydroxyvitamin D3), the active hormonal form of vitamin D . This transformation is crucial for its biological activity.
Common Reagents and Conditions:
Hydroxylation: Catalyzed by 25-hydroxyvitamin D3-1-alpha-hydroxylase in the kidney.
Oxidation and Reduction: Calcifediol can undergo oxidation and reduction reactions, although these are less common in its primary metabolic pathway.
Major Products:
Calcitriol (1,25-dihydroxyvitamin D3): The active form of vitamin D, which plays a vital role in calcium and phosphate homeostasis.
Applications De Recherche Scientifique
Calcifediol has numerous scientific research applications, including:
Chemistry: Used as a standard for measuring vitamin D levels in various assays.
Biology: Studied for its role in calcium and phosphate metabolism.
Medicine: Used to treat and prevent vitamin D deficiency, rickets, osteomalacia, and osteoporosis.
Industry: Employed in the formulation of dietary supplements and fortified foods.
Mécanisme D'action
Calcifediol is converted to calcitriol in the kidney by the enzyme 25-hydroxyvitamin D3-1-alpha-hydroxylase . Calcitriol then binds to intracellular receptors, functioning as transcription factors to modulate gene expression . This interaction affects the transcription of genes involved in calcium and phosphate homeostasis, bone mineralization, and other physiological processes .
Comparaison Avec Des Composés Similaires
Cholecalciferol (Vitamin D3): The precursor of calcifediol, synthesized in the skin upon exposure to sunlight.
Ergocalciferol (Vitamin D2): Another form of vitamin D, derived from plant sources.
Calcitriol (1,25-dihydroxyvitamin D3): The active form of vitamin D, produced from calcifediol.
Uniqueness: Calcifediol is unique in its rapid conversion to calcitriol, making it effective for quickly raising vitamin D levels in the body . It is also more hydrophilic than cholecalciferol, leading to better absorption in patients with fat malabsorption .
Propriétés
Formule moléculaire |
C27H44O2 |
|---|---|
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
(1S,3E)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12+/t20-,23+,24-,25?,27-/m1/s1 |
Clé InChI |
JWUBBDSIWDLEOM-ZJRBCIIVSA-N |
SMILES isomérique |
C[C@H](CCCC(C)(C)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C |
SMILES canonique |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzamide,n-((3-amino-1-(5-ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-yl)-3-pyrrolidinyl)methyl)-2,4-difluoro-](/img/structure/B11931148.png)
![2-Butenamide, N-[(1R)-2-[[5-[2-[(4-cyanophenyl)amino]-4-(propylamino)-5-pyrimidinyl]-4-pentyn-1-yl]amino]-1-methyl-2-oxoethyl]-4-(dimethylamino)-N-methyl-, (2E)-](/img/structure/B11931149.png)

![4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide](/img/structure/B11931161.png)


![[3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-yl]amine hydrochloride](/img/structure/B11931177.png)


![7-[7-(2-hexyldecanoyloxy)heptyl-(5-hydroxypentyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11931183.png)

![(8S,13S,14S,17R)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11931192.png)
